REACTION_CXSMILES
|
O.[C:2]1(=[O:8])O[C:5](=[O:6])[CH:4]=[CH:3]1.[CH2:9]([NH2:21])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].P(=O)(O)(O)O>C1(C)C(C)=CC=CC=1>[CH2:9]([N:21]1[C:5](=[O:6])[CH:4]=[CH:3][C:2]1=[O:8])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
solution
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)N
|
Name
|
|
Quantity
|
1880 g
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
65.4 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
215 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A glass flask having
|
Type
|
CUSTOM
|
Details
|
an inner volume of 3 liters was fitted with a thermometer, a stirrer
|
Type
|
ADDITION
|
Details
|
was added gradually and piecemeal over a period of 120 minutes at 40° C. to the reactor
|
Duration
|
120 min
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 30° C.
|
Type
|
WASH
|
Details
|
washed with 400 ml of water
|
Type
|
CUSTOM
|
Details
|
separated into a water layer
|
Type
|
CUSTOM
|
Details
|
The xylene layer was separated by filtration
|
Type
|
CUSTOM
|
Details
|
removal of insolubles
|
Type
|
DISTILLATION
|
Details
|
The xylene layer was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)N1C(C=CC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |